molecular formula C8H7BrF2 B13450430 1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene

1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene

Cat. No.: B13450430
M. Wt: 221.04 g/mol
InChI Key: RTZGXILFPNRREY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-fluoroethyl group and a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination and fluorination of ethylbenzene derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene
  • (2-Bromo-1-fluoroethyl)benzene
  • 4-Fluorobenzyl bromide

Uniqueness

1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZGXILFPNRREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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